molecular formula C26H17ClN8O B360328 12-(3-chlorophenyl)-14-methyl-4,16-dipyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene CAS No. 900876-34-8

12-(3-chlorophenyl)-14-methyl-4,16-dipyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B360328
CAS No.: 900876-34-8
M. Wt: 492.9g/mol
InChI Key: SWIRHQGIQSZDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features multiple fused rings, including pyrazolo, pyrano, triazolo, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds typically involves optimizing the synthetic route for scalability. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated MnO2 in toluene at reflux temperature.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in carbon tetrachloride (CCl4) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its multi-fused ring system, which provides a rigid and complex structure. This rigidity enhances its binding affinity and specificity towards molecular targets like CDK2, making it a promising candidate for drug development .

Properties

CAS No.

900876-34-8

Molecular Formula

C26H17ClN8O

Molecular Weight

492.9g/mol

IUPAC Name

12-(3-chlorophenyl)-14-methyl-4,16-dipyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C26H17ClN8O/c1-15-20-21(16-5-3-9-28-12-16)22-24-31-23(17-6-4-10-29-13-17)33-34(24)14-30-25(22)36-26(20)35(32-15)19-8-2-7-18(27)11-19/h2-14,21H,1H3

InChI Key

SWIRHQGIQSZDDE-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CN=CC=C5)C6=CN=CC=C6)C7=CC(=CC=C7)Cl

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CN=CC=C5)C6=CN=CC=C6)C7=CC(=CC=C7)Cl

Origin of Product

United States

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